

# Comparative analysis of C8 alkane isomer physical properties

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## Compound of Interest

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## A Comprehensive Guide to the Physical Properties of C8 Alkane Isomers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount. This guide provides a detailed comparative analysis of the 18 structural isomers of octane (C<sub>8</sub>H<sub>18</sub>), focusing on their key physical properties: boiling point, melting point, density, and viscosity. The data presented is supported by established experimental methodologies, offering a valuable resource for laboratory work and theoretical analysis.

## The Influence of Molecular Structure on Physical Properties

The physical properties of C8 alkane isomers are intrinsically linked to their molecular structure. The degree of branching in the carbon chain significantly impacts the strength of intermolecular van der Waals forces. Generally, as branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This leads to lower boiling points and viscosities compared to their straight-chain counterparts.<sup>[1]</sup> Melting points, however, are influenced by both intermolecular forces and the efficiency of crystal lattice packing, resulting in a less predictable trend. Highly symmetrical, compact isomers often exhibit higher melting points. Density also tends to decrease with increased branching.<sup>[2]</sup>

## Comparative Data of C8 Alkane Isomer Physical Properties

The following table summarizes the key physical properties of the 18 octane isomers. While extensive data is available for many isomers, viscosity values for some of the more obscure branched structures are not readily found in the literature. In such cases, the general trend of decreasing viscosity with increased branching can be inferred.

No.	Isomer Name	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)	Viscosity (mPa·s at 20°C)
1	n-Octane	125.7	-56.8	0.703[3]	0.542[4]
2	2-Methylheptane	117.6	-109.0	0.698	Data not readily available
3	3-Methylheptane	118.9	-120.5	0.705[5]	Data not readily available
4	4-Methylheptane	117.7	-121.3	0.705[6]	Data not readily available
5	3-Ethylhexane	118.6	-118.9	0.712[7]	Data not readily available
6	2,2-Dimethylhexane	106.8	-121.2	0.695	Data not readily available
7	2,3-Dimethylhexane	115.6	-110[8]	0.719[8]	Data not readily available
8	2,4-Dimethylhexane	109.4	-120.8	0.701[9]	Data not readily available
9	2,5-Dimethylhexane	109.1	-90.1	0.694[10]	Data not readily available
10	3,3-Dimethylhexane	112.0	-123.4	0.711	Data not readily available

11	3,4-Dimethylhexane	117.7	-110.1	0.720[11]	Data not readily available
12	3-Ethyl-2-methylpentane	115.6	-116.3	0.719	Data not readily available
13	2,2,3-Trimethylpentane	110.1	-112.3	0.716	Data not readily available
14	2,2,4-Trimethylpentane (Isooctane)	99.2	-107.4	0.692	0.50
15	2,3,3-Trimethylpentane	114.7	-100.7	0.726[12]	Data not readily available
16	2,3,4-Trimethylpentane	113.5	-109.7	0.719	Data not readily available
17	3-Ethyl-3-methylpentane	118.3	-94.3	0.730	Data not readily available
18	2,2,3,3-Tetramethylbutane	106.5	100.7	0.71[13]	Data not readily available

## Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following are standard experimental methodologies for measuring the boiling point, melting point, density, and viscosity of organic compounds.

## Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.<sup>[5]</sup>

- Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., aluminum block heater or oil bath), and a stand with a clamp.<sup>[14]</sup>
- Procedure:
  - A small amount of the liquid sample is placed in the test tube.
  - The capillary tube is placed in the test tube with the open end submerged in the liquid.
  - The apparatus is heated slowly and evenly.
  - As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
  - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
  - The heat is then removed, and the liquid is allowed to cool.
  - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.<sup>[12]</sup>

## Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid.<sup>[15]</sup> For a pure crystalline solid, this occurs over a narrow range.

- Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, a thermometer, and the solid sample.<sup>[15]</sup>
- Procedure:
  - A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.[\[15\]](#)
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range.[\[15\]](#)

## Determination of Density

Density is the mass of a substance per unit volume.

- Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
- Procedure (using a graduated cylinder):
  - The mass of a clean, dry graduated cylinder is measured on the analytical balance.
  - A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
  - The mass of the graduated cylinder containing the liquid is measured.
  - The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
  - The density is calculated by dividing the mass of the liquid by its volume.

## Determination of Viscosity

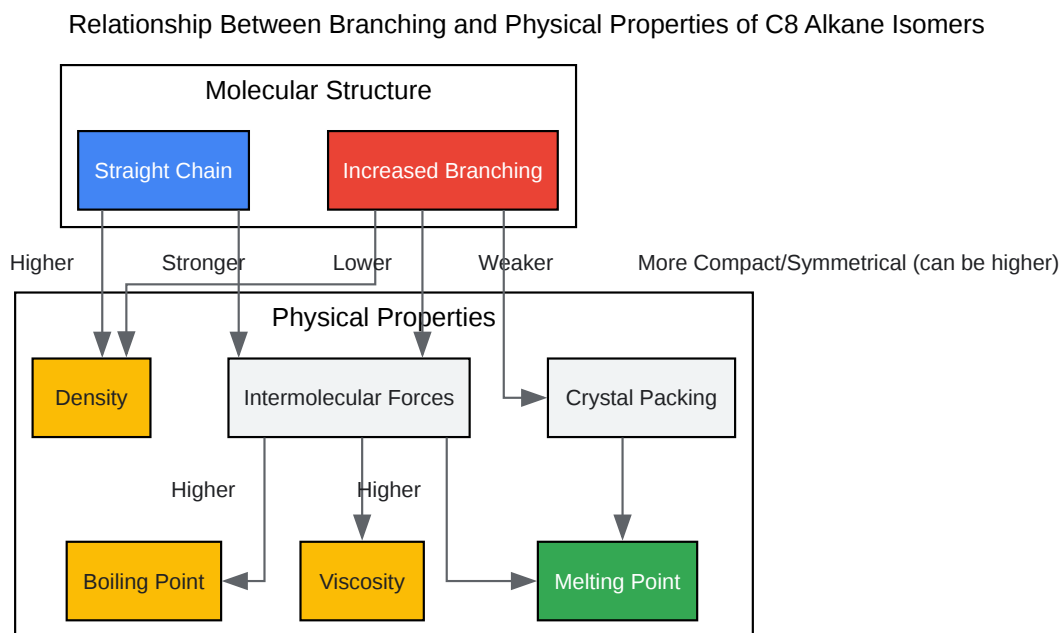
Viscosity is a measure of a fluid's resistance to flow.

- Apparatus: A viscometer (e.g., Ostwald, falling-sphere, or rotational viscometer) and a temperature-controlled bath.
- Procedure (using an Ostwald viscometer):

- The viscometer is cleaned and dried thoroughly.
- A known volume of the liquid is introduced into the viscometer.
- The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
- The liquid is drawn up by suction into the upper bulb.
- The time taken for the liquid to flow between two marked points on the capillary is measured.
- The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

## Visualization of Structure-Property Relationships

The following diagram illustrates the general relationship between the degree of branching in C8 alkane isomers and their resulting physical properties.



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Caption: Branching affects physical properties of C8 alkanes.

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